Home > Products > Screening Compounds P69480 > (S)-3''-Hydroxy Pravastatin Lactone
(S)-3''-Hydroxy Pravastatin Lactone -

(S)-3''-Hydroxy Pravastatin Lactone

Catalog Number: EVT-1500110
CAS Number:
Molecular Formula: C₂₃H₃₄O₇
Molecular Weight: 422.51
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(S)-3''-Hydroxy Pravastatin Lactone is a chiral lactone derivative of pravastatin, a member of the statin family, which is primarily used for lowering cholesterol levels in patients at risk of cardiovascular diseases. This compound is synthesized from the fermentation product of certain fungi and has garnered attention for its potential therapeutic effects beyond cholesterol reduction, including anti-inflammatory and anti-cancer properties.

Source

Pravastatin was first isolated as a metabolite of compactin by M. Tanaka et al. during studies on compactin metabolism. The lactone form, (S)-3''-Hydroxy Pravastatin Lactone, can be derived from various microbial processes or through chemical synthesis methods that utilize intermediates from the statin biosynthetic pathway .

Classification

(S)-3''-Hydroxy Pravastatin Lactone belongs to the class of compounds known as statins, specifically categorized as a lactone form of pravastatin. Statins are inhibitors of HMG-CoA reductase, an enzyme involved in cholesterol biosynthesis. This compound is classified under the broader category of cholesterol-lowering agents and is recognized for its pharmacological properties.

Synthesis Analysis

Methods

The synthesis of (S)-3''-Hydroxy Pravastatin Lactone can be achieved through several methods:

  1. Microbial Fermentation: Utilizing specific strains of fungi or bacteria capable of producing pravastatin and its derivatives.
  2. Chemical Synthesis: This involves multi-step synthetic routes starting from acetyl coenzyme A and acetoacetyl coenzyme A, leading to the formation of various intermediates before obtaining the lactone .

Technical Details

The biocatalyzed synthesis method has shown promise due to its sustainability and efficiency. For instance, recombinant strains of Escherichia coli have been engineered to express enzymes that facilitate the conversion of precursors into (S)-3''-Hydroxy Pravastatin Lactone with high yields and enantiomeric purity .

Molecular Structure Analysis

Structure

(S)-3''-Hydroxy Pravastatin Lactone has a complex molecular structure characterized by multiple stereocenters and functional groups. The structure can be represented as follows:

  • Chemical Formula: C23_{23}H33_{33}O5_{5}
  • Molecular Weight: Approximately 403.5 g/mol.

Data

The compound features a cyclic lactone structure, which contributes to its biological activity. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are employed to confirm its structure and purity .

Chemical Reactions Analysis

Reactions

(S)-3''-Hydroxy Pravastatin Lactone undergoes several chemical reactions that are crucial for its biological activity:

  1. Hydrolysis: The lactone can be hydrolyzed to yield the corresponding acid form, which is also biologically active.
  2. Enzymatic Reactions: It can serve as a substrate for various enzymatic transformations that modify its pharmacological properties .

Technical Details

The hydrolysis reaction typically involves treatment with water under acidic or basic conditions, leading to the formation of (S)-3-hydroxy pravastatin acid. This reaction is significant in understanding the compound's metabolic pathways in biological systems.

Mechanism of Action

Process

The primary mechanism through which (S)-3''-Hydroxy Pravastatin Lactone exerts its effects is by inhibiting HMG-CoA reductase, thereby reducing cholesterol synthesis in the liver. This action leads to increased uptake of low-density lipoprotein cholesterol from the bloodstream.

Data

Research indicates that the lactone form may have enhanced bioavailability compared to its acid counterpart, leading to more pronounced effects on lipid profiles and potential additional benefits such as anti-inflammatory responses in various cell types .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white crystalline powder.
  • Solubility: Soluble in organic solvents such as methanol and ethanol but poorly soluble in water.

Chemical Properties

  • Melting Point: Typically ranges around 140-145 °C.
  • Stability: The lactone form is stable under normal storage conditions but can hydrolyze in aqueous solutions over time.

Relevant analyses include spectroscopic methods that confirm the purity and identity of the compound through characteristic absorption peaks corresponding to functional groups present in its structure .

Applications

Scientific Uses

(S)-3''-Hydroxy Pravastatin Lactone is primarily utilized in pharmacological research focusing on cardiovascular health. Its applications include:

  1. Cholesterol Management: Used extensively in studies aimed at understanding lipid metabolism.
  2. Cancer Research: Investigated for potential anti-cancer properties due to its ability to induce apoptosis in cancer cells .
  3. Anti-inflammatory Studies: Explored for its role in modulating inflammatory pathways, particularly through cyclooxygenase inhibition.
Introduction to (S)-3''-Hydroxy Pravastatin Lactone

Chemical Classification and Structural Relationship to Pravastatin

(S)-3''-Hydroxy Pravastatin Lactone belongs to the chemical class of statin lactones, specifically categorized as a monohydroxylated lactone derivative of pravastatin. Its formation involves two key structural modifications to the parent pravastatin molecule:

  • Lactonization: The open-chain hydroxy acid form of pravastatin undergoes intramolecular esterification, forming a closed-ring lactone structure. This reaction involves the carboxylic acid group (C1) and the 3''-hydroxyl group (C3'') on the heptanoic acid side chain [3] [9].
  • Hydroxylation: A hydroxyl group (-OH) is introduced at the 3α position (stereochemistry S) on the decalin ring system, distinct from the existing 6β-hydroxy group inherent to pravastatin [3] [8].
  • Molecular Formula: C₂₃H₃₄O₆
  • Molecular Weight: 406.51 g/mol
  • Systematic IUPAC Name: (1S,6S,7R,8S,8aR)-6-hydroxy-8-(2-((2R,4R)-4-hydroxy-6-oxotetrahydro-2H-pyran-2-yl)ethyl)-7-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl (S)-2-methylbutanoate
  • Synonyms: 3α-Hydroxy Pravastatin Lactone; 3a-iso-Pravastatin [3] [8]

Structural Comparison to Pravastatin:

Table 1: Key Structural Differences Between Pravastatin and (S)-3''-Hydroxy Pravastatin Lactone

FeaturePravastatin (Acid Form)(S)-3''-Hydroxy Pravastatin LactoneConsequence
Core StructureOpen-chain hydroxy acid (C8 carboxylate)Closed-ring lactone (6-membered δ-lactone)Alters lipophilicity & membrane permeability
3α-OH GroupAbsentPresent (S configuration)Additional site for metabolism/conjugation
6β-OH GroupPresentPresentMaintains partial interaction with HMG-CoA site
Ionization StateAnionic (carboxylate) at physiological pHNon-ionized (lactone ester)Significantly increases lipophilicity
Molecular FormulaC₂₃H₃₆O₇ (Acid)C₂₃H₃₄O₆Reflects lactonization (-H₂O) & hydroxylation (+O)
Molecular Weight424.53 g/mol (Acid)406.51 g/mol
Key Functional GroupsCarboxylate, 3'',5''-diol, 6β-OHLactone, 3α-OH, 6β-OH, 3''-OH (lactone part)Defines reactivity and target binding

This structural transformation fundamentally alters the molecule's physicochemical properties. The conversion from the open, polar, water-soluble hydroxy-acid form of pravastatin to the closed-ring lactone structure results in a significant increase in lipophilicity (logP). The additional 3α-hydroxyl group contributes to hydrogen bonding potential but does not offset the dramatic increase in lipophilicity caused by lactonization. This enhanced lipophilicity facilitates passive diffusion through cellular membranes, potentially altering tissue distribution compared to the hepatoselective parent pravastatin, which relies heavily on active uptake transporters like OATP1B1 [2] [5] [9].

Role in Cholesterol Biosynthesis Inhibition

(S)-3''-Hydroxy Pravastatin Lactone functions as a competitive inhibitor of the enzyme 3-Hydroxy-3-Methylglutaryl Coenzyme A (HMG-CoA) Reductase, mirroring the primary mechanism of its parent drug, pravastatin, albeit with different potency and kinetics.

  • Mechanism of Enzyme Inhibition:
  • The molecule's partially rigidified lactone structure and retained 6β-hydroxy group allow it to bind reversibly to the active site of HMG-CoA Reductase (HMGR).
  • It sterically hinders access to the natural substrate, HMG-CoA, mimicking the proposed transition state or a portion of the HMG moiety.
  • Inhibition occurs through competition with HMG-CoA for binding, characterized by an inhibitory constant (Ki) in the nanomolar range (though typically higher than pravastatin acid) [1] [4] [9].
  • Consequences of HMGR Inhibition:
  • Inhibition of this rate-limiting enzyme in the mevalonate pathway drastically reduces the intracellular production of mevalonate, the crucial precursor for de novo cholesterol biosynthesis.
  • Depletion of intracellular cholesterol pools triggers a compensatory increase in the synthesis and cell-surface expression of LDL receptors (LDLR) on hepatocytes.
  • Enhanced LDLR activity accelerates the clearance of Low-Density Lipoprotein Cholesterol (LDL-C) and its precursors (IDL, VLDL remnants) from the bloodstream, leading to a significant reduction in circulating LDL-C levels – the primary therapeutic goal [1] [4] [9].
  • Potency Relative to Pravastatin:
  • While retaining inhibitory activity, (S)-3''-Hydroxy Pravastatin Lactone is generally considered less potent than the open hydroxy-acid form of pravastatin (the administered active drug) against purified HMGR in vitro. Estimates suggest its potency is approximately 2.5-10% that of pravastatin acid.
  • However, its increased lipophilicity (due to lactonization) may enhance its ability to penetrate certain cell types lacking specific transporters for the hydrophilic pravastatin acid, potentially leading to more significant extrahepatic effects, both beneficial (pleiotropic) and adverse (e.g., myotoxicity) [5] [9].
  • Impact on Broader Sterol Synthesis:
  • Beyond cholesterol, inhibition of the mevalonate pathway also reduces the synthesis of other essential isoprenoids, such as ubiquinone (Coenzyme Q10) and prenylated proteins (e.g., Ras, Rho GTPases).
  • Reduction in these intermediates is thought to underlie some of the pleiotropic effects associated with statin therapy, including potential impacts on endothelial function, inflammation, and oxidative stress. The tissue distribution of the lipophilic lactone metabolite may influence the extent of these effects in extrahepatic tissues [7] [9].

Significance as a Pharmacologically Active Metabolite

(S)-3''-Hydroxy Pravastatin Lactone holds pharmacological significance primarily due to its detectable presence in systemic circulation and tissues following pravastatin administration and its retained, though reduced, biological activity against HMG-CoA reductase.

  • Metabolic Pathway and Formation:
  • This metabolite is formed in vivo through biotransformation of pravastatin.
  • The primary pathway involves Cytochrome P450 (CYP)-mediated hydroxylation, likely by CYP3A4 or related isoforms, introducing the 3α-hydroxy group onto the decalin ring of pravastatin.
  • This hydroxylated intermediate can then undergo lactonization, either spontaneously (driven by the thermodynamic stability of the lactone ring in certain environments) or potentially facilitated by enzymes. The lactonization involves the carboxylic acid group of the hydroxy acid form reacting with the 3''-hydroxyl group on the side chain. While pravastatin itself is administered as the sodium salt of the open acid and is relatively resistant to spontaneous lactonization compared to prodrug statins like simvastatin, its hydroxylated metabolite appears more prone to forming this stable lactone structure [5] [9].
  • Pharmacokinetic Properties:
  • Extended Half-life: A key characteristic of (S)-3''-Hydroxy Pravastatin Lactone is its significantly longer elimination half-life compared to the parent pravastatin. While pravastatin acid has a relatively short half-life of 1.3 - 2.6 hours, the half-life of the 3α-hydroxy lactone metabolite can extend up to 77 hours [5] [9]. This prolonged presence in the circulation contributes to sustained, albeit lower-level, HMG-CoA reductase inhibition.
  • Clearance and Distribution: Its increased lipophilicity likely alters its volume of distribution and clearance pathways compared to the hydrophilic pravastatin acid. It may undergo more extensive distribution into peripheral tissues and rely more on hepatic metabolism (further CYP, UGT) and biliary excretion, alongside renal excretion of metabolites [5] [9].

Table 2: Key Pharmacokinetic Differences Between Pravastatin and its Metabolite

Pharmacokinetic ParameterPravastatin (Acid)(S)-3''-Hydroxy Pravastatin LactoneImplication
Primary Form in BodyOpen hydroxy-acid (anionic)Closed-ring lactoneDrives differences in distribution and activity
Half-life (t₁/₂)Short (1.3 - 2.6 hours)Very Long (up to 77 hours)Contributes to sustained low-level activity
LipophilicityLow (Hydrophilic)Moderate/HighEnhanced passive diffusion, broader tissue distribution
Active HMGR InhibitionHigh (Primary active form)Moderate/Low (2.5-10% of parent)Contributes minor but sustained inhibitory effect
Enzymatic FormationNot Applicable (Administered)CYP-mediated hydroxylation + LactonizationRepresents a significant metabolic pathway
Role in ActivityPrimary Therapeutic AgentPharmacologically Active MetaboliteContributes to overall effect profile
  • Contribution to Overall Pharmacological Effect:
  • While the open hydroxy-acid form of pravastatin remains the primary and most potent inhibitor responsible for the majority of the cholesterol-lowering effect, (S)-3''-Hydroxy Pravastatin Lactone contributes to the overall pharmacological profile.
  • Its prolonged half-life means it provides low-level, sustained inhibition of HMG-CoA reductase even as the concentration of the parent drug declines rapidly. This may contribute to a more stable 24-hour inhibition profile.
  • Its lipophilicity may allow it to inhibit sterol synthesis in extrahepatic tissues more effectively than the hydrophilic pravastatin acid, which is selectively taken up by the liver via OATP transporters. This broader distribution could theoretically contribute to both desired pleiotropic effects (e.g., in vascular endothelium) and unwanted side effects (e.g., in skeletal muscle) [2] [5] [7].
  • Analytical Significance:
  • Due to the potential for interconversion between the open-acid and lactone forms of statins (including metabolites) during sample preparation and analysis, specific and sensitive methods like UHPLC-MS/MS are required for the accurate quantification of (S)-3''-Hydroxy Pravastatin Lactone in biological matrices (plasma, urine).
  • Maintaining sample pH around 4-5 during processing is crucial to minimize artificial lactonization or hydrolysis. The use of stable isotope-labeled internal standards (e.g., D3-labeled lactone) further enhances assay accuracy and precision for pharmacokinetic studies [5].
  • Its presence and concentration are relevant parameters in understanding the complete metabolic profile and exposure-response relationships following pravastatin administration.

Properties

Product Name

(S)-3''-Hydroxy Pravastatin Lactone

Molecular Formula

C₂₃H₃₄O₇

Molecular Weight

422.51

Synonyms

(2S,3’’S)-3’’-Hydroxy-2-methylbutanoic Acid (1S,3S,7S,8S,8aR)-1,2,3,7,8,8a-Hexahydro-3-hydroxy-7-methyl-8-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]-1-naphthalenyl Ester;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.